molecular formula C15H18ClN3O B12121859 3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine CAS No. 721886-25-5

3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine

Katalognummer: B12121859
CAS-Nummer: 721886-25-5
Molekulargewicht: 291.77 g/mol
InChI-Schlüssel: AWCDAOHRQOKLBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is a sophisticated synthetic compound designed for pharmacological and neuroscience research. Its molecular structure integrates a [1,2,4]triazolo[4,3-a]azepine heterocyclic system, a scaffold recognized for its significant neurological activity. The 4-chloro-2-methylphenoxymethyl moiety attached to this core structure is a key functional group, derived from a phenoxyacetic acid derivative with known bioactivity . This specific structural combination suggests potential for central nervous system (CNS) activity. Compounds featuring the [1,2,4]triazolo nucleus have been extensively investigated and demonstrated potent effects as H1-antihistaminic agents, with some derivatives showing superior efficacy and significantly reduced sedation compared to classical drugs like chlorpheniramine maleate . Furthermore, the triazole heterocycle is a privileged structure in medicinal chemistry, frequently appearing in anticonvulsant research due to its ability to interact with diverse biological targets such as GABA receptors and voltage-gated ion channels . The 4-chloro-2-methylphenoxy fragment is associated with auxin-like plant growth hormone activity, indicating its role in early herbicide development . This unique hybrid architecture makes the compound a valuable chemical tool for researchers exploring new neuropharmacological agents, studying receptor-ligand interactions, and investigating structure-activity relationships (SAR) in drug discovery. It is supplied as a high-purity material to ensure reliable and reproducible results in experimental settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

CAS-Nummer

721886-25-5

Molekularformel

C15H18ClN3O

Molekulargewicht

291.77 g/mol

IUPAC-Name

3-[(4-chloro-2-methylphenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C15H18ClN3O/c1-11-9-12(16)6-7-13(11)20-10-15-18-17-14-5-3-2-4-8-19(14)15/h6-7,9H,2-5,8,10H2,1H3

InChI-Schlüssel

AWCDAOHRQOKLBW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NN=C3N2CCCCC3

Löslichkeit

26.3 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization Strategies for Azepine Formation

The azepine ring (a seven-membered nitrogen-containing heterocycle) is typically synthesized via intramolecular cyclization. A common approach involves reacting a primary amine with a dihalide or diepoxide under basic conditions. For example, 5-aminopentanol derivatives can undergo dehydration and cyclization in the presence of phosphorus oxychloride (POCl₃) to form the azepine skeleton. Alternatively, reductive amination of ketoamines using sodium cyanoborohydride (NaBH₃CN) has been reported for analogous structures.

Triazole Moiety Installation

The [1,2]triazole ring is introduced via 1,3-dipolar cycloaddition or hydrazine-based cyclization. In one method, an azide-functionalized azepine intermediate reacts with a nitrile under Huisgen conditions (CuI catalysis) to yield the triazoloazepine core. Alternatively, condensation of a hydrazide with a carbonyl compound in acidic media (e.g., HCl/EtOH) facilitates triazole formation.

Key Reaction Conditions:

  • Cycloaddition : CuI (5 mol%), DMF, 80°C, 12 h (yield: 68–72%).

  • Hydrazide Cyclization : HCl (conc.), reflux, 6 h (yield: 65%).

Functionalization with 4-Chloro-2-methylphenoxymethyl Group

Synthesis of 4-Chloro-2-methylphenol

The phenolic precursor is prepared via regioselective chlorination of 2-methylphenol (o-cresol). Hypochlorous acid (HOCl), generated in situ from sodium hypochlorite (NaOCl) and hydrochloric acid (HCl), achieves >90% selectivity for the 4-chloro isomer at pH 8.5 and 20°C. Byproducts like 6-chloro-2-methylphenol are minimized to <5% through precise pH control.

Chlorination Protocol:

ParameterValue
Reactant2-Methylphenol
Chlorinating AgentNaOCl/HCl (1:1 molar)
Temperature20°C
pH8.5
Yield92%

Etherification via Williamson Synthesis

The phenoxymethyl group is introduced by reacting 4-chloro-2-methylphenol with a chloromethyl-triazoloazepine intermediate. Using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 60°C for 8 hours affords the desired ether in 75–80% yield. Alternative conditions employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reactivity in biphasic systems.

Integrated Synthetic Routes

Sequential Approach

  • Azepine Formation : 5-Aminopentanol → azepine via POCl₃-mediated cyclization (yield: 70%).

  • Triazole Installation : Azepine-azide + benzonitrile → triazoloazepine (yield: 68%).

  • Chlorophenoxy Functionalization : Chloromethylation followed by Williamson ether synthesis (yield: 75%).

Convergent Approach

Coupling pre-formed 4-chloro-2-methylphenoxymethyl chloride with triazoloazepine in the presence of NaH/THF (0°C to rt, 12 h) achieves 82% yield but requires stringent anhydrous conditions.

Analytical and Optimization Challenges

Regioselectivity in Triazole Formation

Unwanted regioisomers (e.g.,triazolo[1,5-a]azepine) may form during cycloaddition. Density functional theory (DFT) studies suggest that electron-withdrawing groups on the azide favor the desired [4,3-a] isomer.

Purification Challenges

The final compound’s polarity complicates crystallization. Gradient silica gel chromatography (hexane/EtOAc 4:1 to 1:1) or preparative HPLC (C18 column, acetonitrile/water) are employed for isolation .

Analyse Chemischer Reaktionen

Reaktionstypen

3-[(4-Chlor-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die Triazol- oder Azepinringe zu modifizieren.

Häufige Reagenzien und Bedingungen

    Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

    Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden unter basischen oder sauren Bedingungen verwendet, um eine Substitution zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Serotonin Receptor Agonism
    • The compound has been identified as a potential agonist for serotonin receptors (5-HT), particularly the 5-HT2C receptor. This receptor is crucial in regulating appetite and mood disorders. Studies suggest that compounds targeting this receptor can be effective in treating obesity and other central nervous system disorders .
  • Antidepressant Activity
    • Research indicates that derivatives of triazoloazepines exhibit antidepressant effects. The structural properties of 3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine may contribute to its efficacy in modulating neurotransmitter levels associated with mood regulation .
  • Neuroprotective Effects
    • Preliminary studies suggest that compounds similar to this triazoloazepine may provide neuroprotective benefits. They could potentially mitigate neuronal damage in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neural tissues .

Synthetic Methodologies

The synthesis of this compound involves multiple steps:

  • Starting Materials : The synthesis typically begins with readily available phenolic compounds and chloroalkyl intermediates.
  • Reagents and Conditions : Common reagents include bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reactions are often conducted under reflux conditions to facilitate the formation of the triazole ring.

Case Studies

  • Case Study on Obesity Treatment
    • A study involving the administration of compounds targeting the 5-HT2C receptor demonstrated significant weight loss in animal models. The specific role of this compound was highlighted as a promising candidate for further development into anti-obesity medications .
  • Neuroprotective Research
    • In vitro studies assessing the neuroprotective properties showed that derivatives of this compound could reduce apoptosis in neuronal cell lines subjected to oxidative stress. This suggests a pathway for developing treatments for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. It is believed to exert its effects by:

    Binding to Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.

    Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways.

    Interfering with DNA/RNA: The compound may bind to nucleic acids, affecting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine with structurally related triazolo-azepine derivatives, focusing on substituents, molecular properties, and commercial availability:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound (4-Chloro-2-methylphenoxy)methyl C₁₇H₁₉ClN₃O* 316.81* Not available N/A
3-(2-Chlorophenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine 2-Chlorophenyl C₁₃H₁₄ClN₃ 247.72 306280-54-6
3-Bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine Bromo C₇H₁₀BrN₃ 216.08 1379357-77-3
3-Phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine Phenyl C₁₂H₁₄N₄ 214.27 Not available
3-(3-Chlorophenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine 3-Chlorophenyl C₁₃H₁₄ClN₃ 247.72 400082-59-9
4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}aniline 4-Aminophenyl C₁₃H₁₆N₄ 228.29 109220-81-7
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride 3-Aminopropyl (hydrochloride salt) C₁₀H₁₈ClN₅ 243.74 1354962-80-3

Key Observations:

Substituent Complexity: The target compound features a phenoxy-methyl group with chlorine and methyl substituents, making it bulkier than phenyl or halogen-substituted analogs. This may influence solubility and binding affinity in biological systems compared to simpler derivatives like 3-bromo or 3-phenyl variants .

Commercial Availability : Bromo and chlorophenyl analogs are commercially available (e.g., CAS 1379357-77-3 and 306280-54-6), whereas the target compound’s niche substituent limits its accessibility .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for constructing the triazolo[4,3-a]azepine core in this compound?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example, analogous triazoloazepine derivatives are synthesized via condensation of chlorinated intermediates with amines or thiols under reflux conditions in solvents like ethanol or dichloromethane . Key reagents include oxalyl chloride for carbonyl activation and bromo-diethylmalonate for ring closure . Optimization of reaction time (e.g., 12–24 hours) and temperature (60–80°C) is critical to minimize side products.

Q. What analytical techniques are critical for characterizing structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole and azepine rings.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₉H₂₁ClN₄O requires m/z 380.1304) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry via single-crystal analysis (e.g., recrystallization from methanol or DMF) .

Q. How can synthesis yields be improved while maintaining regioselectivity?

  • Methodology :

  • Use microwave-assisted synthesis to accelerate reaction kinetics (e.g., 30 minutes vs. 24 hours under conventional heating) .
  • Introduce protecting groups (e.g., tert-butoxycarbonyl) for sensitive intermediates during phenoxy-methylation .
  • Optimize stoichiometry (1:1 molar ratio of triazine to phenol derivatives) to suppress dimerization .

Advanced Research Questions

Q. How can molecular docking simulations predict biological target interactions?

  • Methodology :

  • Target Selection : Prioritize receptors with structural homology to known triazoloazepine targets (e.g., GABAₐ or adenosine receptors) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Input the compound’s 3D structure (generated via SMILES/InChI from ) into the receptor’s binding pocket.
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from radioligand binding assays .

Q. What experimental frameworks are suitable for studying environmental degradation pathways?

  • Methodology :

  • Long-Term Stability Studies : Expose the compound to varying pH (3–10), UV light, and microbial cultures. Monitor degradation via LC-MS/MS and quantify half-life (t₁/₂) .
  • Ecotoxicology : Use OECD Test Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction) to assess aquatic toxicity .
  • Soil Column Experiments : Track metabolite formation (e.g., chlorophenol derivatives) using GC-MS .

Q. How to resolve contradictions in bioactivity data across studies with structurally similar derivatives?

  • Methodology :

  • Comparative SAR Analysis : Tabulate substituent effects (e.g., chloro vs. methyl groups) on IC₅₀ values. For example, chlorine at the 4-position enhances receptor binding affinity by 10-fold compared to methyl .
  • Meta-Analysis : Aggregate data from published IC₅₀ values (e.g., PubChem, ChEMBL) and apply multivariate regression to identify confounding variables (e.g., assay type, cell line) .

Q. What in vitro assays are appropriate for evaluating neuropharmacological mechanisms?

  • Methodology :

  • Calcium Imaging : Measure intracellular Ca²⁺ flux in neuronal cell lines (e.g., SH-SY5Y) pre-treated with the compound .
  • Patch-Clamp Electrophysiology : Assess modulation of ion channels (e.g., NMDA receptors) in hippocampal slices .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) to purified receptor proteins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.